1-Phenyl-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Description
Its molecular formula is C₁₅H₁₂N₄OS, with a molar mass of 296.35 g/mol (calculated from structural data in ).
Properties
IUPAC Name |
1-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-14(12-7-3-1-4-8-12)11-21-15-16-17-18-19(15)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSLAXDKWLZOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25746-67-2 | |
| Record name | 1-PHENYL-2-(1-PHENYL-1H-TETRAZOL-5-YLSULFANYL)-ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(1-phenyltetrazol-5-yl)sulfanylethanone can be achieved through several methods. One efficient route involves the treatment of primary or secondary alcohols with 1-phenyl-1(H)-tetrazole-5-thiol and [Me2NCHSEt]+ BF4− . This reaction proceeds cleanly to yield the desired sulfide compound. The reaction conditions typically involve mild temperatures and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(1-phenyltetrazol-5-yl)sulfanylethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-2-(1-phenyltetrazol-5-yl)sulfanylethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(1-phenyltetrazol-5-yl)sulfanylethanone involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and tetrazole groups can form interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Heterocycles
a) Triazole Derivatives
- Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (C₂₉H₂₀F₂N₃O₃S₂) Key Differences: Replaces the tetrazole ring with a 1,2,4-triazole moiety. Contains additional fluorophenyl and phenylsulfonyl groups, increasing molecular complexity and mass (587.61 g/mol). Synthesis: Prepared via sodium ethoxide-mediated coupling of α-halogenated ketones with triazole derivatives under mild conditions (10 hours, room temperature) .
b) Benzotriazole Derivatives
- Compound: 2-(1H-Benzotriazol-1-yl)-1-phenylethanol (C₁₄H₁₃N₃O) Key Differences: Substitutes the tetrazole with a benzotriazole ring and replaces the sulfanyl group with a hydroxyl (-OH) group. Exhibits antifungal and anti-inflammatory activities .
c) Oxadiazole Derivatives
- Compound : 1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one (C₂₀H₁₂ClF₃N₄O₂S₂)
Sulfanyl-Linked Tetrazole Analogues
a) 1-(Biphenyl-4-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
- Molecular formula: C₂₂H₁₆N₄OS (Molar mass: 384.45 g/mol) .
b) 1-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
Physicochemical and Functional Properties
Biological Activity
1-Phenyl-2-(1-phenyltetrazol-5-yl)sulfanylethanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a phenyl group, a tetrazole moiety, and a sulfanyl group, which contribute to its chemical reactivity and biological properties.
The mechanism of action for this compound is primarily attributed to its ability to interact with various biomolecular targets. The tetrazole ring enhances the compound's lipophilicity, facilitating membrane penetration and interaction with cellular receptors or enzymes. This interaction can modulate biological pathways, leading to therapeutic effects.
Biological Activities
Research has documented several biological activities associated with this compound, including:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit inflammatory cytokines, providing a basis for its use in treating inflammatory conditions .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy Study : A study conducted on various microbial strains revealed that the compound inhibited bacterial growth effectively at low concentrations. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
- In Vivo Anti-inflammatory Study : In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to control groups. The results suggest that it could serve as a therapeutic agent for inflammatory diseases.
- Oxidative Stress Study : In vitro assays demonstrated that the compound could reduce oxidative stress markers in cultured cells exposed to hydrogen peroxide, indicating its potential role as an antioxidant.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
